

# 1-Bromo-2-(difluoromethoxy)benzene CAS number 175278-33-8

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## Compound of Interest

Compound Name: 1-Bromo-2-(difluoromethoxy)benzene

Cat. No.: B065682

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An In-depth Technical Guide to **1-Bromo-2-(difluoromethoxy)benzene**

CAS Number: 175278-33-8

This technical guide provides a comprehensive overview of **1-Bromo-2-(difluoromethoxy)benzene**, a key building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

**1-Bromo-2-(difluoromethoxy)benzene** is a colorless, transparent liquid with a unique combination of a bromine atom and a difluoromethoxy group on a benzene ring. This structure makes it a versatile intermediate for a variety of chemical transformations. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Data for **1-Bromo-2-(difluoromethoxy)benzene**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 175278-33-8                                      | [1]       |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> BrF <sub>2</sub> O | [1]       |
| Molecular Weight  | 223.015 g/mol                                    |           |
| Appearance        | Colorless Transparent Liquid                     |           |
| Density           | ~1.6 ± 0.1 g/cm <sup>3</sup> (at 20°C)           |           |
| Boiling Point     | 199.2 ± 30.0 °C (at 760 mmHg)                    |           |
| Flash Point       | 88.3 ± 8.8 °C                                    |           |
| Vapor Pressure    | 0.5 ± 0.4 mmHg (at 25°C)                         |           |
| Purity            | ≥97% - ≥98% (supplier dependent)                 | [1][2]    |

## Synthesis and Purification

While specific, detailed synthesis procedures for **1-Bromo-2-(difluoromethoxy)benzene** are not widely published in peer-reviewed literature, a plausible and common method involves the electrophilic bromination of 2-(difluoromethoxy)benzene. Purification is typically achieved via distillation.

## Experimental Protocol: Synthesis via Electrophilic Bromination

Objective: To synthesize **1-Bromo-2-(difluoromethoxy)benzene** from 2-(difluoromethoxy)benzene.

Materials:

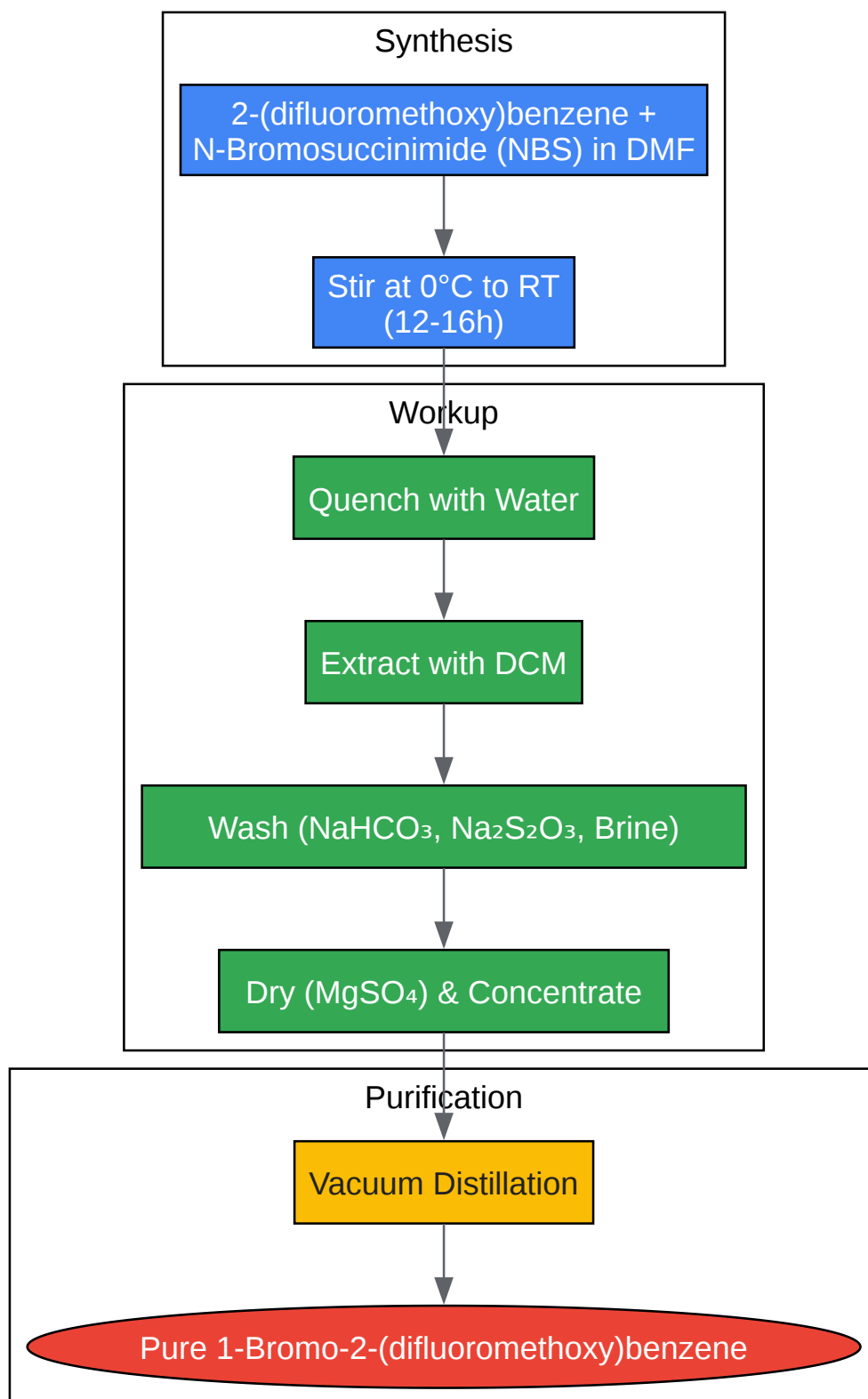
- 2-(difluoromethoxy)benzene
- N-Bromosuccinimide (NBS)

- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a clean, dry round-bottom flask, dissolve 2-(difluoromethoxy)benzene (1.0 eq) in DMF.
- Cool the solution to  $0^\circ\text{C}$  using an ice bath.
- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below  $5^\circ\text{C}$ .
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.
- Extract the aqueous layer three times with dichloromethane (DCM).
- Combine the organic layers and wash sequentially with saturated aqueous  $\text{NaHCO}_3$ , saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$ , and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting crude oil via vacuum distillation to yield pure **1-Bromo-2-(difluoromethoxy)benzene**.



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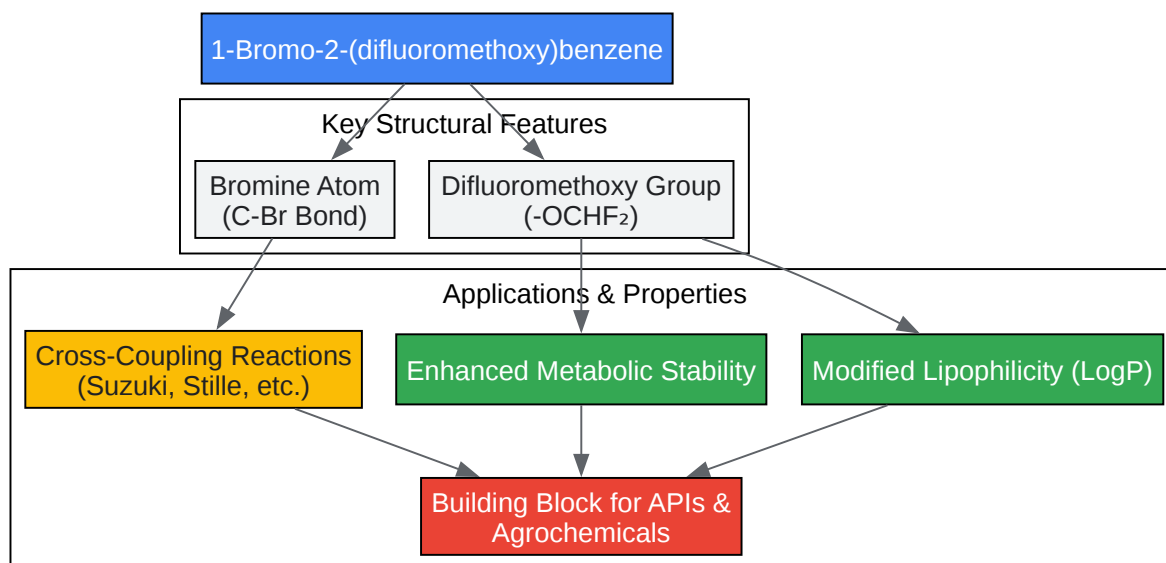
Caption: General workflow for the synthesis and purification of **1-Bromo-2-(difluoromethoxy)benzene**.

## Chemical Reactivity and Applications

The unique structure of this compound provides two primary points of reactivity: the bromine atom and the difluoromethoxy-substituted aromatic ring.

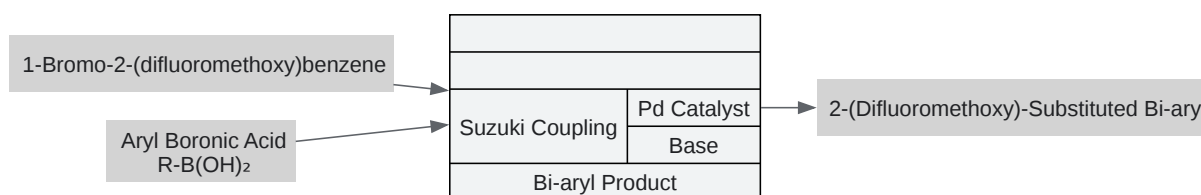
- **Cross-Coupling Reactions:** The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.<sup>[2]</sup> This allows for the introduction of a wide array of substituents, making it a valuable precursor for complex molecules.
- **Influence of the Difluoromethoxy Group:** The -OCHF<sub>2</sub> group is a bioisostere of other functional groups and is highly sought after in medicinal chemistry. Its electron-withdrawing nature influences the reactivity of the aromatic ring. More importantly, incorporating this moiety into drug candidates can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.<sup>[2][3]</sup>

Its primary application is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.<sup>[2][4]</sup>



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Caption: Relationship between the structural features of the molecule and its primary applications.



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Caption: Use of **1-Bromo-2-(difluoromethoxy)benzene** in a Suzuki cross-coupling reaction.

## Spectroscopic Data

While a comprehensive, published dataset for this specific molecule is scarce, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

## Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.[\[5\]](#)

- **Sample Preparation:** Accurately weigh 5-10 mg of **1-Bromo-2-(difluoromethoxy)benzene** and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm). Transfer the solution to a 5 mm NMR tube.[\[5\]](#)
- **Instrument Setup:** Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[\[5\]](#)
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse program with parameters such as a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.[\[5\]](#)
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. Use a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required.[\[5\]](#)
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.[\[5\]](#)

Table 2: Predicted Spectroscopic Data for **1-Bromo-2-(difluoromethoxy)benzene**



| Spectrum                | Predicted Chemical Shifts ( $\delta$ ) and Characteristics   |
|-------------------------|--|
| $^1\text{H}$ NMR        | $\sim 7.0\text{--}7.6$ ppm (m, 4H, Ar-H): Aromatic protons will appear as a complex multiplet. $\sim 6.6\text{--}7.0$ ppm (t, 1H, $-\text{OCHF}_2$ ): The methine proton will be a triplet due to coupling with the two adjacent fluorine atoms ( $^2\text{JHF}$ ).  |
| $^{13}\text{C}$ NMR     | $\sim 150\text{--}160$ ppm (C-O): Aromatic carbon attached to the difluoromethoxy group. $\sim 110\text{--}140$ ppm (Ar-C): Other aromatic carbons. $\sim 115$ ppm (t, $-\text{OCHF}_2$ ): The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling to fluorine ( $^1\text{JCF}$ ). $\sim 110\text{--}115$ ppm (C-Br): Aromatic carbon attached to bromine. |
| $^{19}\text{F}$ NMR     | A single resonance is expected, appearing as a doublet due to coupling with the methine proton ( $^2\text{JFH}$ ).   |
| IR ( $\text{cm}^{-1}$ ) | $\sim 3100\text{--}3000$ : Aromatic C-H stretch. $\sim 1600$ , $\sim 1475$ : Aromatic C=C stretch. $\sim 1250\text{--}1150$ : C-O-C stretch (ether). $\sim 1100\text{--}1000$ : C-F stretch. $\sim 750$ : C-Br stretch.  |
| Mass Spec (EI)          | $m/z$ 222/224: Molecular ion peak ( $\text{M}^+$ ) and $\text{M}+2$ peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragments: Loss of Br ( $m/z$ 143), loss of $\text{OCHF}_2$ ( $m/z$ 157/159).   |

## Safety and Handling

- Hazard Classification: Combustible liquid. May cause skin, eye, and respiratory irritation.
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

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